molecular formula C18H11BrN2O B1617528 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole CAS No. 68047-41-6

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Cat. No.: B1617528
CAS No.: 68047-41-6
M. Wt: 351.2 g/mol
InChI Key: IGQXJSGMCQCEQO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a naphthyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but they often include the modulation of signaling pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds can have varying properties and applications depending on the nature and position of the substituents. For example, 2-(3-Bromophenyl)-3-(2-naphthyl)-2,3-dihydroquinazolin-4(1H)-one is another compound with a similar structure but different functional groups, leading to different chemical and biological properties .

Properties

IUPAC Name

2-(3-bromophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O/c19-16-7-3-6-14(11-16)17-20-21-18(22-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQXJSGMCQCEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218226
Record name 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68047-41-6
Record name 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole
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Record name 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name NSC88163
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Record name 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name 2-(3-bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Record name 2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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